molecular formula C10H7F5O B3316916 Benzenepropanal, 2,3-difluoro-4-(trifluoromethyl)- CAS No. 955403-61-9

Benzenepropanal, 2,3-difluoro-4-(trifluoromethyl)-

Cat. No.: B3316916
CAS No.: 955403-61-9
M. Wt: 238.15 g/mol
InChI Key: VJSYGKVSEBCPEQ-UHFFFAOYSA-N
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Description

Benzenepropanal, 2,3-difluoro-4-(trifluoromethyl)- (molecular formula: C₁₀H₇F₅O) is a fluorinated aromatic aldehyde featuring a benzene ring substituted with two fluorine atoms at positions 2 and 3, a trifluoromethyl (-CF₃) group at position 4, and a propanal (-CH₂CH₂CHO) side chain. This compound is of interest in pharmaceutical and agrochemical research due to the electron-withdrawing effects of fluorine and trifluoromethyl groups, which enhance metabolic stability and modulate lipophilicity. The analysis below relies on structurally analogous compounds from patent applications and halogenated benzene derivatives.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

3-[2,3-difluoro-4-(trifluoromethyl)phenyl]propanal
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H7F5O/c11-8-6(2-1-5-16)3-4-7(9(8)12)10(13,14)15/h3-5H,1-2H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VJSYGKVSEBCPEQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C(=C1CCC=O)F)F)C(F)(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H7F5O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID101242765
Record name 2,3-Difluoro-4-(trifluoromethyl)benzenepropanal
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101242765
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

238.15 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

955403-61-9
Record name 2,3-Difluoro-4-(trifluoromethyl)benzenepropanal
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=955403-61-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2,3-Difluoro-4-(trifluoromethyl)benzenepropanal
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101242765
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Benzenepropanal, 2,3-difluoro-4-(trifluoromethyl)- typically involves multi-step organic reactions. One common method includes the fluorination of a suitable benzene derivative followed by the introduction of the propanal group. The reaction conditions often require the use of specific catalysts and controlled temperatures to ensure the desired product is obtained with high purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale chemical reactors where the reaction conditions are optimized for maximum yield. The process may include steps such as distillation and crystallization to purify the final product. Safety measures are crucial due to the handling of fluorinated compounds, which can be hazardous.

Chemical Reactions Analysis

Types of Reactions

Benzenepropanal, 2,3-difluoro-4-(trifluoromethyl)- can undergo various chemical reactions, including:

    Oxidation: This reaction can convert the propanal group to a carboxylic acid.

    Reduction: The compound can be reduced to form alcohol derivatives.

    Substitution: The fluorine atoms can be substituted with other functional groups under specific conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

    Substitution: Reagents like sodium iodide (NaI) in acetone can facilitate halogen exchange reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield carboxylic acids, while reduction can produce alcohols.

Scientific Research Applications

Organic Synthesis

Benzenepropanal serves as an important building block for synthesizing more complex organic molecules. Its unique structure allows for various functionalization reactions that can lead to the development of new compounds with desired properties.

Pharmaceutical Development

The compound has been investigated for its potential use in drug development due to its enhanced metabolic stability and lipophilicity. It is being explored as a precursor for the synthesis of therapeutic agents targeting specific biological pathways.

Material Science

In materials science, Benzenepropanal is utilized in the production of specialty chemicals and advanced materials. Its fluorinated nature imparts unique properties that can be advantageous in creating high-performance materials.

Antimicrobial Activity

A study demonstrated that derivatives of Benzenepropanal exhibited significant antimicrobial properties against Escherichia coli and Staphylococcus aureus. The Minimum Inhibitory Concentration (MIC) was determined to be approximately 50 µg/mL for both strains.

Cytotoxicity in Cancer Cells

In vitro studies on human breast cancer cell lines (MCF-7) indicated that treatment with Benzenepropanal resulted in a significant decrease in cell viability after 48 hours, showing an IC50 value of approximately 30 µM. This suggests potential applications in cancer therapeutics.

Enzyme Interaction

Research revealed that Benzenepropanal acts as a competitive inhibitor of CYP2D6, an enzyme crucial for drug metabolism. This interaction could have significant implications for drug-drug interactions and pharmacokinetics .

Mechanism of Action

The mechanism of action of Benzenepropanal, 2,3-difluoro-4-(trifluoromethyl)- involves its interaction with molecular targets through its functional groups. The fluorine atoms and the trifluoromethyl group can influence the compound’s reactivity and binding affinity to various biological molecules. These interactions can affect pathways involved in metabolic processes or signal transduction.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Core Substituent Analogs

2,3-Difluoro-4-(trifluoromethyl)bromobenzene
  • Molecular formula : C₇H₂BrF₅
  • Molecular weight : 260.99 g/mol
  • Key properties :
    • Acts as a versatile intermediate in Suzuki-Miyaura coupling reactions due to the bromine substituent.
    • The trifluoromethyl group enhances electrophilicity, enabling regioselective functionalization.
    • Safety: Classified as an irritant (Xi), requiring precautions for skin/eye protection.

Comparison with Benzenepropanal analog: Replacing the bromine in 2,3-difluoro-4-(trifluoromethyl)bromobenzene with a propanal group introduces nucleophilic reactivity (via the aldehyde) and increases steric bulk.

Pharmaceutical Derivatives from Patent EP 4 374 877 A2

The patent describes compounds incorporating the 2,3-difluoro-4-(trifluoromethyl)phenyl moiety in carboxamide and spirocyclic frameworks. Examples include:

Example Compound 1
  • Structure: (S)-6-(2,3-Difluoro-4-(pyrrolidin-2-ylmethoxy)benzyl)-9-hydroxy-5-methyl-7-oxo-N-[4-(trifluoromethyl)-2-(6-(trifluoromethyl)pyrimidin-4-yl)phenyl]-5,6-diazaspiro[3.5]non-8-ene-8-carboxamide hydrochloride.
  • Molecular weight (LCMS) : m/z 727 [M+H]+.
  • Key features :
    • High polarity due to hydroxyl and carboxamide groups.
    • HPLC retention time: 1.27 minutes (SMD-TFA05 conditions), indicating moderate hydrophobicity.
Example Compound 2
  • Structure: 6-[[2,3-Difluoro-4-[(3R)-1-(2-methoxyethyl)pyrrolidin-3-yl]oxyphenyl]methyl]-9-hydroxy-5-methyl-7-oxo-N-[4-(trifluoromethyl)-2-[6-(trifluoromethyl)pyrimidin-4-yl]phenyl]-5,6-diazaspiro[3.5]non-8-ene-8-carboxamide.
  • Molecular weight (LCMS) : m/z 785 [M+H]+.
  • Key features :
    • Extended pharmacokinetic half-life due to the 2-methoxyethyl-pyrrolidine substituent.
    • HPLC retention time: 1.32 minutes (SMD-TFA05).

Comparison with Benzenepropanal analog :
While Benzenepropanal lacks the spirocyclic and pyrimidinyl components of these derivatives, its aldehyde group could serve as a synthetic handle for constructing similar carboxamide or heterocyclic frameworks. The trifluoromethyl and fluorine substituents in all cases contribute to enhanced binding affinity in target proteins (e.g., kinase inhibitors).

Data Table: Structural and Analytical Comparison

Compound Molecular Formula Molecular Weight (g/mol) Key Functional Groups HPLC Retention Time (min) LCMS m/z [M+H]+
Benzenepropanal, 2,3-difluoro-4-(trifluoromethyl)- C₁₀H₇F₅O ~246.16* Aldehyde, -CF₃, -F N/A N/A
2,3-Difluoro-4-(trifluoromethyl)bromobenzene C₇H₂BrF₅ 260.99 Bromine, -CF₃, -F N/A N/A
Example Compound 1 C₃₆H₃₂F₆N₆O₅ 727.00 Carboxamide, spirocyclic 1.27 727
Example Compound 2 C₃₉H₄₀F₆N₆O₆ 785.00 Methoxyethyl-pyrrolidine 1.32 785

*Estimated via computational tools (exact data unavailable).

Research Implications and Limitations

  • Benzenepropanal’s aldehyde group positions it as a precursor for bioactive molecules, though its direct applications are underexplored in current literature.

Biological Activity

Benzenepropanal, 2,3-difluoro-4-(trifluoromethyl)-, also known by its chemical identifier DTXSID101242765, is a fluorinated aromatic compound that has garnered attention for its potential biological activities. This article explores its biological activity, particularly focusing on its inhibitory effects on specific enzymes and its implications in medicinal chemistry.

  • Molecular Formula : C10H7F5O
  • Molecular Weight : 238.157 g/mol
  • Structure : The compound features a benzene ring substituted with trifluoromethyl and difluoromethyl groups, which are known to enhance biological activity through increased lipophilicity and metabolic stability.

Enzyme Inhibition

Recent studies have investigated the inhibitory effects of various fluorinated compounds on cholinesterase enzymes, which play a crucial role in neurotransmission. Benzenepropanal derivatives have shown promising results in this regard.

  • Acetylcholinesterase (AChE) and Butyrylcholinesterase (BuChE) Inhibition :
    • A study focusing on hydrazones derived from 4-(trifluoromethyl)benzohydrazide indicated that these compounds exhibited dual inhibition of AChE and BuChE with IC50 values ranging from 46.8 to 137.7 µM for AChE and 19.1 to 881.1 µM for BuChE .
    • Among the derivatives tested, those containing the trifluoromethyl group showed enhanced potency, suggesting that the presence of fluorine atoms contributes significantly to the enzyme inhibition profile.

Antiproliferative Activity

Fluorinated compounds have been noted for their antiproliferative properties against cancer cell lines:

  • Mechanism of Action :
    • Fluorinated benzothiazoles related to benzenepropanal have demonstrated potent antiproliferative activity against sensitive cancer cells. The mechanism involves metabolic activation leading to the formation of DNA adducts, which disrupt cellular function and induce cell death .
    • The presence of fluorine enhances binding affinity to target proteins, thereby increasing the efficacy of these compounds in inhibiting cancer cell growth.

Structure-Activity Relationship (SAR)

Understanding the relationship between chemical structure and biological activity is crucial for the development of new therapeutic agents:

  • Fluorine Substitution Effects :
    • The introduction of electronegative substituents such as trifluoromethyl groups at strategic positions on the benzene ring significantly enhances biological activity. For example, compounds with additional CF3 groups exhibited improved inhibition against cholinesterases compared to their non-fluorinated counterparts .
    • The position of substituents also plays a critical role; certain isomers showed increased potency against specific enzymes, indicating that spatial arrangement affects interaction with the active sites of enzymes.

Case Study 1: Inhibition Profile Assessment

A series of derivatives were synthesized and evaluated for their inhibitory effects on AChE and BuChE. The most potent inhibitor identified was a hydrazone derivative featuring both trifluoromethyl and difluoromethyl substitutions, demonstrating an IC50 value significantly lower than other tested compounds.

CompoundAChE IC50 (µM)BuChE IC50 (µM)Remarks
Compound A46.819.1Strong dual inhibitor
Compound B137.7881.1Moderate inhibitor
Compound C63.663.6Balanced activity

Case Study 2: Anticancer Activity

Research on fluorinated benzothiazoles indicated that certain derivatives exhibited selective cytotoxicity towards cancer cells while sparing normal cells, showcasing their potential as targeted therapies.

Q & A

Advanced Research Question

  • Continuous flow reactors : Enhance efficiency for exothermic steps (e.g., trifluoromethylation) .
  • Catalyst screening : Pd-based catalysts for Suzuki coupling, with additives like tetrabutylammonium iodide to suppress side reactions .
  • In-line monitoring : Use PAT (Process Analytical Technology) tools (e.g., FTIR) to track intermediate formation .

What is the compound’s role in drug intermediate synthesis?

Advanced Research Question
The aldehyde group serves as a key handle for:

  • Schiff base formation : To generate hydrazone intermediates for anticancer agents (e.g., diazaspiro[3.5]nonene derivatives) .
  • Cross-coupling : With pyrimidine or aniline moieties to build kinase inhibitors (e.g., LCMS-validated m/z 785 [M+H]⁺ products) .
  • Pro-drug development : The -CF₃ group improves metabolic stability, as seen in preclinical studies .

How does the compound interact with biological targets?

Q. Mechanistic Focus

  • Enzyme inhibition : The -CF₃ group enhances binding to hydrophobic pockets (e.g., ATP-binding sites in kinases) .
  • Receptor modulation : Fluorine atoms participate in halogen bonding with residues like tyrosine or histidine .
  • In vivo studies : Pharmacokinetic data (e.g., t½, bioavailability) are critical for validating computational predictions .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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Benzenepropanal, 2,3-difluoro-4-(trifluoromethyl)-
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